H-Asp-Asp-Asp-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

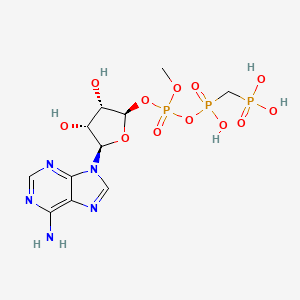

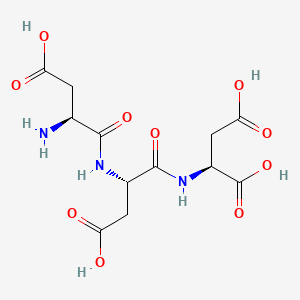

“H-Asp-Asp-Asp-OH” is an oligopeptide with the molecular formula C12H17N3O10 . It is also known by other names such as Asp-Asp-Asp and L-alpha-aspartyl-L-alpha-aspartyl-L-aspartic acid .

Synthesis Analysis

The synthesis of “H-Asp-Asp-Asp-OH” involves methodologies for the Fmoc synthesis, purification, and mass spectral analysis . Critical steps in the synthesis include double acylation steps for each residue, alternating HBTU and HATU as the acylating agents, and synthesis on a chlorotrityl resin .

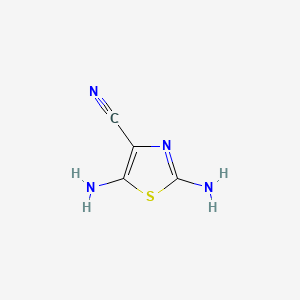

Molecular Structure Analysis

The molecular weight of “H-Asp-Asp-Asp-OH” is 363.28 g/mol . The IUPAC name is (2S)-2-[[ (2S)-2-[[ (2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid . The InChI and SMILES strings provide a detailed view of the molecule’s structure .

Physical And Chemical Properties Analysis

“H-Asp-Asp-Asp-OH” has a molecular weight of 363.28 g/mol and a computed XLogP3-AA of -6.1 . It has 7 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 363.09139375 g/mol .

Scientific Research Applications

Uremic Toxins and Lymphocyte Transformation : H-Asp(Gly)-OH, a dipeptide similar to H-Asp-Asp-Asp-OH, has been found to inhibit PHA-induced lymphocyte transformation, which is significant in understanding uremic toxins (Abiko et al., 1978).

Kinetic Studies in Biochromium Sources : Bis-aspartatochromium(III), related to the Asp structure, was studied for its kinetics in dechelation, revealing insights into synthetic biochromium sources and their reactivity (Kita et al., 2014).

Synthesis of DNA-Nucleopeptide : The synthesis of H-Asp-Ser[pAAGTAAGCC]-Glu-OH, a naturally occurring DNA-nucleopeptide, was achieved using a solid-phase approach. This research contributes to the understanding of nucleopeptides in genetic material (Dreef‐Tromp et al., 1992).

Hybrid Inhibitor for Aluminum-air Batteries : Calcium oxide and L-aspartic acid were studied as a hybrid inhibitor, demonstrating strong inhibitory effects on self-corrosion in alkaline aluminum air batteries. This research has implications for improving the efficiency and safety of these batteries (Kang et al., 2019).

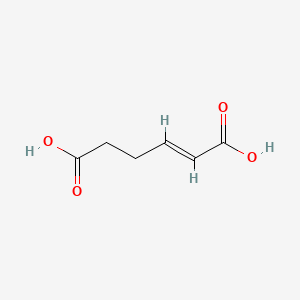

Carboxylic Acid Groups in Enzymatic Reactions : The correlation between hydrogen-bond structures and C=O stretching frequencies of carboxylic acids was studied, providing insights into the role of Asp and Glu side chains in enzymes and their reaction mechanisms (Takei et al., 2008).

Synthesis for Peptide Synthesis : β-1 and β-2-Adamantylaspartates, similar to H-Asp-Asp-Asp-OH, were synthesized for potential application in solid-phase peptide synthesis, highlighting their role in suppressing aspartimide formation (Okada et al., 1987).

Mechanism of Action

Target of Action

H-Asp-Asp-Asp-OH, also known as a dipeptide of aspartic acid, is primarily used in biochemical research . Its primary targets are proteins that undergo post-translational modifications, specifically phosphorylation . Phosphorylation is a critical mechanism in the regulation of cellular biochemical pathways .

Mode of Action

The compound interacts with its targets by serving as a substrate in peptide synthesis . It can be further modified into the target peptide, playing a crucial role in protein structure, function, and interaction studies .

Biochemical Pathways

H-Asp-Asp-Asp-OH is involved in the regulation of enzymes and metabolic pathways such as signal transduction, gene transcription and regulation, cellular differentiation, and proliferation . These processes are controlled by the side chain phosphorylation and dephosphorylation of specific amino acids within a protein sequence .

Pharmacokinetics

Its solubility in water and acidic solutions suggests that it may have good bioavailability

Result of Action

The primary result of H-Asp-Asp-Asp-OH’s action is the modification of proteins, particularly through phosphorylation . This can significantly impact the function of the proteins, leading to changes in various cellular processes .

Action Environment

H-Asp-Asp-Asp-OH is stable under normal temperatures but may decompose under high temperature, acidic, or alkaline conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental factors. It should be stored under appropriate conditions to maintain its stability .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSHHQXIWLGVDD-ZLUOBGJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)